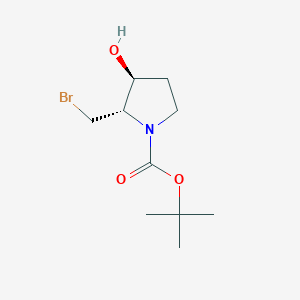

tert-butyl (2S,3S)-2-(bromomethyl)-3-hydroxypyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC17457122

Molecular Formula: C10H18BrNO3

Molecular Weight: 280.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18BrNO3 |

|---|---|

| Molecular Weight | 280.16 g/mol |

| IUPAC Name | tert-butyl (2S,3S)-2-(bromomethyl)-3-hydroxypyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(12)6-11/h7-8,13H,4-6H2,1-3H3/t7-,8+/m1/s1 |

| Standard InChI Key | ZWNOAAFQENODPQ-SFYZADRCSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1CBr)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1CBr)O |

Introduction

Structural and Stereochemical Characterization

Molecular Architecture

The compound features a pyrrolidine ring substituted at positions 2 and 3 with bromomethyl and hydroxyl groups, respectively. The tert-butoxycarbonyl (Boc) group at the 1-position confers steric protection and modulates reactivity. The (2S,3S) configuration establishes a rigid stereochemical framework, critical for its interactions in chiral environments .

Table 1: Key Physicochemical Properties

The stereochemistry is confirmed via ¹³C NMR analysis, where trans- and cis-diastereomers exhibit distinct β-effects. For instance, C-2/C-3 resonances in trans-isomers appear downfield (74.5/78.1 ppm) compared to cis-isomers (70.3/74.3 ppm) .

Synthesis and Regioselective Oxidation

Synthetic Routes

The compound is synthesized via Boc protection of a pyrrolidine precursor, followed by bromination at the 2-position. A notable method involves the oxidation of N-hydroxypyrrolidines, where regioselectivity is governed by conjugation effects. For example, oxidation of 5-methylpyrrolidine derivatives yields nitrones with 96:4 regioselectivity, attributed to stabilizing interactions between the bromomethyl group and the oxidizing agent .

Rotamer Dynamics

The Boc group introduces rotational barriers, leading to s-cis and s-trans rotamers observable in ¹H NMR. A 2:1 rotamer ratio suggests anisotropic interactions between the tert-butyl group and the aromatic moiety, as seen in carbamate derivatives .

Applications in Medicinal Chemistry

α-L-Fucosidase Inhibition

The compound serves as a precursor to carbamate-protected amines, which are pivotal in synthesizing α-L-fucosidase inhibitors. These inhibitors target glycosidase enzymes implicated in cancer metastasis and inflammatory disorders. For instance, Boc-protected amine 108 (derived from p-methoxyphenylamine 105) demonstrates inhibitory activity against fucosidases via transition-state mimicry .

Antibiotic and Antiviral Research

| Parameter | Details | Source |

|---|---|---|

| GHS Hazard Statements | H302 (acute oral toxicity) | |

| H315 (skin irritation) | ||

| H319 (eye irritation) | ||

| Precautionary Measures | P305+P351+P338 (eye exposure) | |

| P261 (avoid inhalation) |

Handling requires personal protective equipment (PPE) due to risks of respiratory and dermal irritation. Storage recommendations include inert atmospheres at -20°C to prevent decomposition .

Future Research Directions

Catalytic Asymmetric Synthesis

Advancements in organocatalysis could leverage the compound’s chiral centers for enantioselective C–C bond formations. Computational studies suggest potential in synthesizing tetrahydroisoquinoline alkaloids via Pictet-Spengler cyclizations .

Targeted Drug Delivery

Functionalization of the hydroxyl group with polyethylene glycol (PEG) chains may enhance solubility and bioavailability for antitumor agents. Preliminary in vitro studies indicate reduced cytotoxicity in renal cells compared to non-PEGylated analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume